molecular formula C12H15N3O B13171900 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine

1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13171900
M. Wt: 217.27 g/mol
InChI Key: WLVBFRZFYMKZIS-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazol-3-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The methyl group on the pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The benzyloxy group enhances its ability to interact with biological membranes, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-[(Benzyloxy)methyl]-4-methoxybenzene: Shares the benzyloxy group but differs in the aromatic ring structure.

    4-Methyl-1H-pyrazol-3-amine: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

Uniqueness: 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-methyl-1-(phenylmethoxymethyl)pyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-10-7-15(14-12(10)13)9-16-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,13,14)

InChI Key

WLVBFRZFYMKZIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)COCC2=CC=CC=C2

Origin of Product

United States

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